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Compound of Interest

Compound Name: Daclatasvir RSSR Isomer

Cat. No.: B15352905 Get Quote

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic Hepatitis

C virus (HCV) infection. To ensure the quality, efficacy, and safety of Daclatasvir drug products,

a validated stability-indicating analytical method is crucial. This method must be able to

accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential

degradation products, which may form during manufacturing, storage, or administration. This

application note details a robust stability-indicating Reverse Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the determination of Daclatasvir in bulk drug and

pharmaceutical dosage forms.

Principle

The developed method utilizes isocratic RP-HPLC with UV detection to separate Daclatasvir

from its degradation products. The drug substance is subjected to forced degradation under

various stress conditions as mandated by the International Council for Harmonisation (ICH)

guideline Q1A (R2) to generate potential degradants.[1] The chromatographic conditions are

optimized to achieve adequate resolution between the parent drug and all degradation

products. The method is then validated according to ICH Q2 (R1) guidelines to demonstrate its

suitability for its intended purpose.[1]

Experimental Protocols
Instrumentation and Chromatographic Conditions
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A standard HPLC system equipped with a UV-Vis detector is suitable for this assay.

Parameter Recommended Condition

HPLC System Agilent 1100 or equivalent with UV-Vis Detector

Column Hypersil C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile : 0.05% o-phosphoric acid in water

(50:50 v/v)[2][3]

Flow Rate 0.7 mL/min[2][3]

Detection Wavelength 315 nm[2][3]

Injection Volume 20 µL

Column Temperature 40 °C[2]

Run Time 10 minutes

Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Daclatasvir reference

standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a

100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer

a quantity of powder equivalent to 10 mg of Daclatasvir to a 100 mL volumetric flask. Add

approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the

mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter. Pipette 10 mL of the

filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the method.[1][2]
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Acid Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N HCl. Reflux

the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL

with the mobile phase.

Base Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N NaOH. Reflux

the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with

the mobile phase.

Oxidative Degradation: To 10 mL of the Standard Stock Solution, add 10 mL of 30% H2O2.

Reflux the solution at 60°C for 6 hours.[2] Cool and dilute to 100 mL with the mobile phase.

Thermal Degradation: Expose the solid Daclatasvir powder to a temperature of 105°C in a

hot air oven for 24 hours.[4] Prepare a 10 µg/mL solution from the stressed sample.

Photolytic Degradation: Expose the solid Daclatasvir powder to UV light (200 Wh/m²) and

visible light (1.2 million lux hours) in a photostability chamber.[4] Prepare a 10 µg/mL solution

from the stressed sample.

Neutral Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of purified water.

Reflux the solution at 80°C for 72 hours.[1] Cool and dilute to 100 mL with the mobile phase.

Method Validation Protocol
The developed method should be validated as per ICH guidelines for the following parameters:

Specificity: Analyze the blank, placebo, standard solution, and the stressed samples. The

method is considered specific if the Daclatasvir peak is well-resolved from any degradation

products and excipients.

Linearity: Prepare a series of at least five concentrations of Daclatasvir ranging from 10-50

µg/mL.[2] Plot a calibration curve of peak area versus concentration and determine the

correlation coefficient.

Accuracy (% Recovery): Perform recovery studies by spiking a known amount of Daclatasvir

standard into a placebo preparation at three concentration levels (e.g., 80%, 100%, and

120% of the nominal concentration). The recovery should be within 98-102%.
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Precision:

Repeatability (Intra-day precision): Analyze six replicate injections of the working standard

solution on the same day. The Relative Standard Deviation (RSD) should be less than 2%.

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a

different analyst and/or instrument. The RSD between the two days' results should be less

than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard

deviation of the response and the slope of the calibration curve.

Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate by ±0.1

mL/min, mobile phase composition by ±2%, and column temperature by ±5°C) and observe

the effect on the system suitability parameters.

Data Presentation
Table 1: Summary of Forced Degradation Studies for
Daclatasvir
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Stress
Condition

Reagent/Co
ndition

Duration
Temperatur
e

%
Degradatio
n

Number of
Degradatio
n Products

Acid

Hydrolysis
0.1 N HCl 4 hours 80°C 27.93 3[2][3]

Base

Hydrolysis
0.1 N NaOH 4 hours 80°C 31.87 2[2][3]

Oxidative

Degradation
30% H2O2 6 hours 60°C 29.94 1[3]

Thermal

Degradation
Dry Heat 24 hours 105°C 33.18 1[5]

Photolytic

Degradation

UV & Visible

Light

As per ICH

Q1B
Ambient Stable[2] 0

Neutral

Hydrolysis
Water 72 hours 80°C Stable[2] 0

Table 2: Summary of Method Validation Parameters
Parameter Result Acceptance Criteria

Linearity Range 10-50 µg/mL[2] -

Correlation Coefficient (r²) > 0.999 ≥ 0.999

Accuracy (% Recovery) 97.95% to 100.78%[2] 98.0% - 102.0%

Precision (% RSD)

- Repeatability < 1.0% ≤ 2.0%

- Intermediate Precision < 1.5% ≤ 2.0%

LOD Report Value (µg/mL) -

LOQ Report Value (µg/mL) -

Robustness Robust
System suitability parameters

pass
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Caption: Daclatasvir degradation under stress conditions.
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Experimental Workflow
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Caption: Workflow for stability-indicating assay development.
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Method Validation Parameters

Method Validation
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Caption: Key parameters for method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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